N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a morpholine ring, a thiazole ring, and an acetamide group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Morpholine Ring Formation: The morpholine ring is often synthesized via the reaction of diethanolamine with a suitable alkylating agent.
Coupling Reactions: The thiazole and morpholine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Acetamide Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Bis(2-methoxyethyl)amine: Utilized in Pd-catalyzed amination reactions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Employed in the synthesis of biodegradable polyesters.
Uniqueness
N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a morpholine ring, a thiazole ring, and an acetamide group
Properties
IUPAC Name |
N-[4-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-5-6-13(2)17(7-12)18-9-22(14(3)10-24-18)8-16-11-25-19(21-16)20-15(4)23/h5-7,11,14,18H,8-10H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXFUXQZXURPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CSC(=N2)NC(=O)C)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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